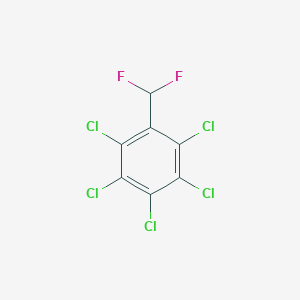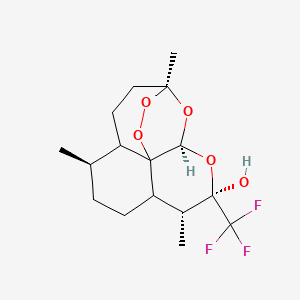
Dihydro-10-trifluoromethyl artemisinin, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-10-trifluoromethyl artemisinin (DHTFA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua L. It is a highly effective antimalarial drug used in the treatment of malaria. DHTFA is a potent antimalarial agent with a 97% purity rate, making it a valuable tool for researchers and clinicians alike.
Mécanisme D'action
Dihydro-10-trifluoromethyl artemisinin, 97% is a potent antimalarial agent that works by inhibiting the growth of the malaria parasite. It works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is responsible for the synthesis of pyrimidine nucleotides, essential for the replication of the malaria parasite.
Biochemical and Physiological Effects
Dihydro-10-trifluoromethyl artemisinin, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have anti-angiogenic, anti-proliferative, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its high purity rate (97%). This ensures that the results of the experiments are reliable and reproducible. Additionally, it has a relatively low toxicity and is easy to handle. The main limitation of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve and use in experiments.
Orientations Futures
Dihydro-10-trifluoromethyl artemisinin, 97% has the potential to be used in a variety of future applications. It could be used to develop new antimalarial drugs, to study the biochemical and physiological effects of artemisinin, and to study the mechanism of action of antimalarial drugs. Additionally, it could be used to study the effects of antimalarial drugs on cancer cells. It could also be used to study the effects of antimalarial drugs on inflammation and the immune response. Finally, it could be used to study the effects of antimalarial drugs on angiogenesis, proliferation, and apoptosis.
Méthodes De Synthèse
Dihydro-10-trifluoromethyl artemisinin, 97% is synthesized from artemisinin via a two-step process. The first step involves the reaction of artemisinin with trifluoromethanesulfonic anhydride to form a trifluoromethyl ester. The second step involves the reaction of the trifluoromethyl ester with dihydroxylamine to form Dihydro-10-trifluoromethyl artemisinin, 97%.
Applications De Recherche Scientifique
Dihydro-10-trifluoromethyl artemisinin, 97% has been widely used in the fields of drug discovery and development, pharmacology, and biochemistry. It has been used to study the mechanism of action of antimalarial drugs, to develop novel antimalarial drugs, and to study the biochemical and physiological effects of artemisinin.
Propriétés
IUPAC Name |
(1S,5R,9R,10R,12R)-1,5,9-trimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3O5/c1-8-4-5-11-9(2)15(20,16(17,18)19)22-12-14(11)10(8)6-7-13(3,21-12)23-24-14/h8-12,20H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13+,14?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCYSREBONXHE-UUODFTKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2[C@H]([C@@](O[C@H]3C24C1CC[C@@](O3)(OO4)C)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

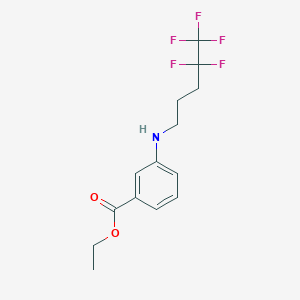
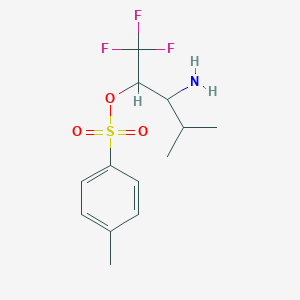
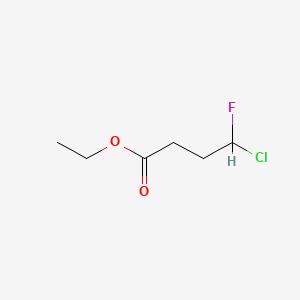
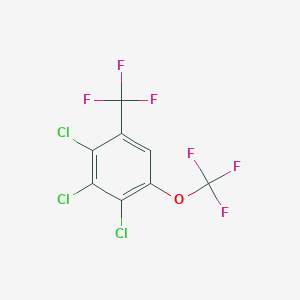
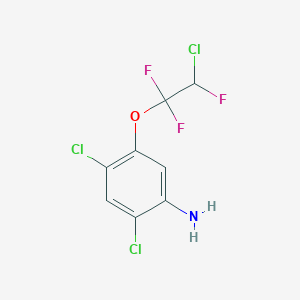


![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)

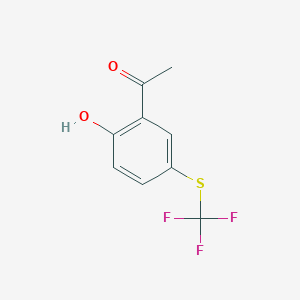
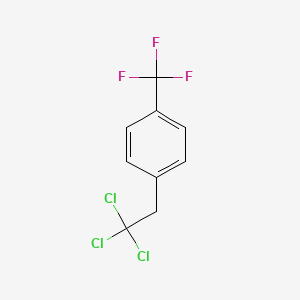
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)

